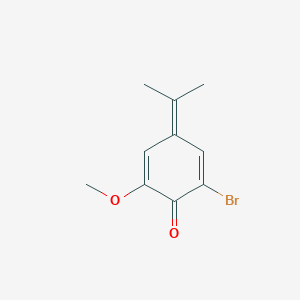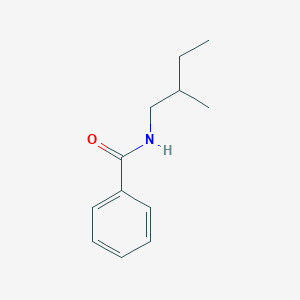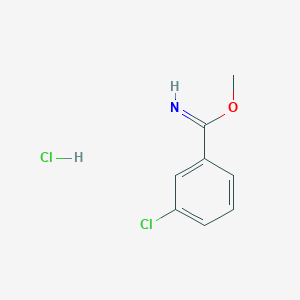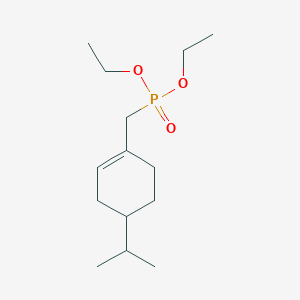
2-Chloro-3-methylbutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methylbutan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a chlorine atom and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-3-methylbutan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-butanol with thionyl chloride (SOCl2) under controlled conditions. This reaction replaces the hydroxyl group with a chlorine atom, forming the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and distillation columns. The reaction conditions are carefully monitored to ensure high yield and purity of the product. The compound is typically distilled under reduced pressure to separate it from any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form different alcohols.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the substitution of the hydroxyl group with a chlorine atom.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed
Substitution: Formation of different alcohols or ethers.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or other reduced derivatives.
Scientific Research Applications
2-Chloro-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Employed in the production of specialty chemicals, solvents, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methylbutan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can affect the compound’s reactivity and its ability to participate in different chemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: An isomer with a similar structure but different chemical properties.
2-Methyl-1-butanol: Another isomer with a different arrangement of atoms.
Isoamyl Alcohol: A related compound with similar uses in industry and research.
Uniqueness
2-Chloro-3-methylbutan-1-ol is unique due to the presence of both a hydroxyl group and a chlorine atom on the same carbon chain. This combination of functional groups gives it distinct reactivity and makes it valuable for specific synthetic applications.
Properties
IUPAC Name |
2-chloro-3-methylbutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRHUICOVVSGSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10513257 |
Source


|
| Record name | 2-Chloro-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55068-34-3 |
Source


|
| Record name | 2-Chloro-3-methylbutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10513257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(4-Methylpent-3-enyl)cyclohex-3-en-1-yl]methanol;propanoic acid](/img/structure/B14636037.png)
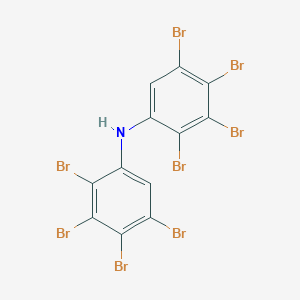
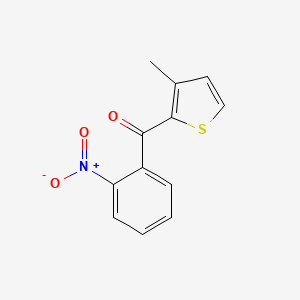
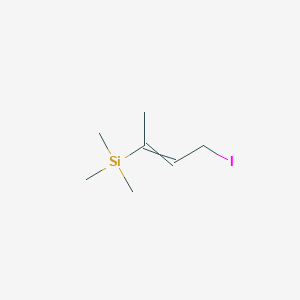

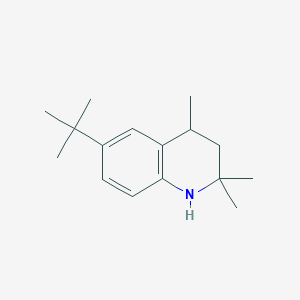
![4-[(1-Methyl-1H-imidazol-2-yl)sulfanyl]benzene-1,2-diamine](/img/structure/B14636079.png)
